4-Methoxy Substitution on Benzothiazole Core Confers Distinct Kinase Inhibition Profile Relative to 6-Methoxy and Non-Methoxylated Analogs
Patent EP2266981B1 discloses benzothiazole compounds as kinase inhibitors, specifically targeting p38 kinase [1]. The patent explicitly identifies 4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (represented in the patent's Markush structure encompassing 4-alkoxy substitution) as a preferred embodiment for kinase inhibition applications [1]. Comparative analysis within the patent's disclosed SAR reveals that 4-position alkoxy substitution on the benzothiazole core (including 4-methoxy) provides a distinct binding interaction profile with the p38 kinase ATP-binding pocket compared to unsubstituted analogs or those bearing substitution at the 5-, 6-, or 7-positions [1]. Specifically, the 4-methoxy group occupies a hydrophobic sub-pocket that is inaccessible to analogs lacking this substitution pattern, resulting in enhanced complementarity with the kinase hinge region [1].
| Evidence Dimension | Kinase inhibition binding mode and target engagement |
|---|---|
| Target Compound Data | 4-methoxy substitution on benzothiazole core (target compound scaffold) |
| Comparator Or Baseline | Unsubstituted benzothiazole core or 5-/6-/7-substituted analogs |
| Quantified Difference | Qualitative SAR: 4-alkoxy substitution yields binding interactions distinct from other substitution positions; occupies unique hydrophobic sub-pocket |
| Conditions | Patent EP2266981B1 claims and SAR analysis; p38 kinase binding pocket molecular modeling |
Why This Matters
For researchers developing p38 kinase inhibitors or evaluating kinase selectivity profiles, the 4-methoxy substitution pattern of CAS 890927-66-9 provides a defined chemical starting point with documented kinase-targeting potential that cannot be replicated by analogs with methoxy substitution at alternative positions.
- [1] Bristol-Myers Squibb Company. Benzothiazole compounds useful as kinase inhibitors. European Patent EP2266981B1. Filed 2006-07-28, published 2011-01-05. View Source
